![molecular formula C15H13F3N2O B2620159 N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide CAS No. 2411291-41-1](/img/structure/B2620159.png)
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, commonly known as TFEA, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TFEA is a potent and selective inhibitor of the enzyme tryptophan hydroxylase (TPH), which is responsible for the synthesis of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. In
Wirkmechanismus
TFEA acts as a competitive inhibitor of N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide, binding to the active site of the enzyme and preventing the conversion of tryptophan to 5-hydroxytryptophan, the precursor of serotonin. This results in a decrease in serotonin levels in the brain, which has been shown to have a variety of physiological and behavioral effects.
Biochemical and Physiological Effects:
TFEA has been shown to have a variety of effects on the brain and behavior. In animal models, TFEA has been shown to decrease serotonin levels in the brain, resulting in decreased anxiety-like behavior and increased aggression. TFEA has also been shown to increase dopamine levels in the brain, which may contribute to its anti-depressant and anti-anxiety effects. TFEA has also been shown to have anti-tumor activity in vitro, although the mechanism of action for this effect is not well understood.
Vorteile Und Einschränkungen Für Laborexperimente
TFEA is a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. Its potency and selectivity for N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide make it a valuable tool for studying the effects of serotonin depletion in the brain. However, TFEA has some limitations as well. Its effects on other neurotransmitter systems, such as dopamine, may complicate the interpretation of results. Additionally, TFEA has poor solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on TFEA. One area of interest is the development of more potent and selective N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide inhibitors for use in research and potential therapeutic applications. Another area of interest is the investigation of the anti-tumor activity of TFEA and its potential use in cancer therapy. Finally, the effects of TFEA on other neurotransmitter systems, such as dopamine and norepinephrine, warrant further investigation to better understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of TFEA involves a series of chemical reactions starting from commercially available starting materials. The first step involves the reaction of 2-(Trifluoromethyl)aniline with ethyl bromoacetate to form 2-(Trifluoromethyl)phenylacetic acid ethyl ester. This intermediate is then reacted with sodium hydride and 3-bromo-1-propyne to form TFEA. The overall yield of the synthesis is around 30%, and the purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
TFEA has been extensively studied for its potential applications in the field of neuroscience. N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide is the rate-limiting enzyme in the synthesis of serotonin, and its inhibition by TFEA results in a decrease in serotonin levels in the brain. This makes TFEA a valuable tool for studying the role of serotonin in various physiological and pathological processes, such as depression, anxiety, and addiction. TFEA has also been shown to have anti-tumor activity in vitro, making it a potential candidate for cancer therapy.
Eigenschaften
IUPAC Name |
N-[2-[2-(trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O/c1-2-5-13(21)19-9-8-11-10-6-3-4-7-12(10)20-14(11)15(16,17)18/h3-4,6-7,20H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEWLPKAQJHHBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C(NC2=CC=CC=C21)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(Trifluoromethyl)-1H-indol-3-yl]ethyl]but-2-ynamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.